Physicochemical Property Comparison: Lipophilicity (LogP) and Polar Surface Area (tPSA) Relative to the 4-Hydroxyphenyl Regioisomer
The target compound (3-hydroxyphenyl isomer) exhibits a calculated LogP of 4.06 and a topological polar surface area (tPSA) of 40.5 Ų, with one hydrogen-bond donor and two acceptors . Its regioisomer, (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, shares the same molecular formula (C16H10ClNO2S2) and molecular weight (347.8 g/mol) . Although directly measured LogP and tPSA values for the 4-hydroxy isomer are not reported in the same experimental system, the positional shift of the hydroxyl group from meta to para is known to alter hydrogen-bonding geometry and molecular recognition without changing calculated bulk descriptors [1].
| Evidence Dimension | Calculated LogP and tPSA |
|---|---|
| Target Compound Data | LogP = 4.06, tPSA = 40.5 Ų, HBD = 1, HBA = 2 |
| Comparator Or Baseline | (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: identical molecular formula and MW = 347.8 g/mol; LogP and tPSA not reported in the same source |
| Quantified Difference | No direct quantitative difference available; positional isomerism expected to affect hydrogen-bonding patterns and target recognition [1]. |
| Conditions | In silico prediction (Hit2Lead/ChemBridge platform) . |
Why This Matters
The 3-hydroxyphenyl substitution pattern provides distinct hydrogen-bond donor/acceptor geometry compared to the 4-hydroxy analog, which can influence binding site complementarity and solubility, guiding selection when a specific pharmacophore model or docking pose is required.
- [1] Tomašič T, Peterlin-Mašič L. Rhodanine as a scaffold in drug discovery: a critical review. Expert Opin Drug Discov. 2012;7(7):549-560. View Source
